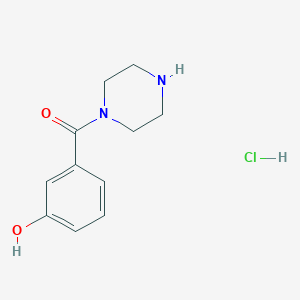

3-(Piperazine-1-carbonyl)phenol hydrochloride

Descripción

Propiedades

IUPAC Name |

(3-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13;/h1-3,8,12,14H,4-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDTYXXSKORDJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(Piperazine-1-carbonyl)phenol hydrochloride chemical properties

[1][2][3]

CAS Number: 1240527-44-9

Synonyms: (3-Hydroxyphenyl)(piperazin-1-yl)methanone hydrochloride; 3-Hydroxybenzoylpiperazine HCl.

Molecular Formula:

Introduction: The "Privileged" Scaffold

3-(Piperazine-1-carbonyl)phenol hydrochloride represents a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its bifunctional nature:

-

The Phenol Moiety: Acts as a hydrogen bond donor/acceptor, often mimicking Tyrosine residues or interacting with serine/threonine pockets in enzymes (e.g., PARP, Kinases).

-

The Piperazine Ring: A classic pharmacophore that improves solubility and pharmacokinetic profiles while providing a secondary amine for further diversification (e.g., reductive amination or

reactions). -

The Amide Linker: Provides a rigid spacer that orients the two domains, restricting conformational entropy and enhancing binding selectivity.

This compound is widely utilized in the synthesis of CNS agents (targeting 5-HT and Dopamine receptors) and enzyme inhibitors (such as PARP inhibitors used in oncology).

Physicochemical Properties

The hydrochloride salt form significantly enhances the stability and water solubility of the parent free base.

| Property | Value / Description |

| Appearance | White to off-white crystalline solid. |

| Solubility | High: Water, DMSO, Methanol.Low: Dichloromethane, Hexanes, Diethyl Ether. |

| Melting Point | >200°C (Decomposition often observed). Typical of piperazine HCl salts.[1][2] |

| pKa (Predicted) | Phenol -OH: ~9.8Piperazine -NH: ~8.5 (protonated in HCl salt) |

| H-Bond Donors | 3 (Phenol -OH, Amide -NH, Protonated Amine |

| H-Bond Acceptors | 3 (Phenol -O-, Amide C=O, Piperazine N) |

| Stability | Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C. |

Synthetic Routes & Manufacturing

The synthesis of this compound requires careful orchestration to prevent polymerization (since the product contains both a nucleophilic amine and an electrophilic carbonyl precursor during synthesis). The industry-standard protocol utilizes Mono-Boc protection to ensure selectivity.

Core Synthesis Workflow

The synthesis involves the coupling of 3-hydroxybenzoic acid with tert-butyl piperazine-1-carboxylate, followed by acid-mediated deprotection.

Step-by-Step Protocol:

-

Coupling (Amide Bond Formation):

-

Reagents: 3-Hydroxybenzoic acid (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).

-

Solvent: DMF or DCM.

-

Conditions: Stir at Room Temperature (RT) for 12–16 hours under

. -

Mechanism: EDC activates the carboxylic acid, forming an active ester with HOBt, which is then attacked by the piperazine amine.

-

Workup: Dilute with EtOAc, wash with 1M citric acid (to remove unreacted amine/EDC), saturated

, and brine. Dry over

-

-

Deprotection (Salt Formation):

-

Reagents: 4M HCl in Dioxane or EtOAc.

-

Conditions: Stir the Boc-intermediate in HCl solution at 0°C

RT for 2–4 hours. -

Isolation: The product precipitates as the hydrochloride salt. Filter the white solid, wash with diethyl ether (to remove non-polar byproducts), and dry under vacuum.

-

Caption: Convergent synthesis route utilizing Boc-protection strategy to prevent polymerization.

Analytical Characterization

To validate the identity of 3-(Piperazine-1-carbonyl)phenol hydrochloride, researchers should look for the following spectral signatures:

-

H NMR (400 MHz, DMSO-

-

9.0–10.0 ppm (Broad s, 2H):

- 9.6 ppm (s, 1H): Phenolic -OH.

- 7.2 ppm (t, 1H): Aromatic H (Meta).

- 6.8–6.9 ppm (m, 3H): Aromatic H (Ortho/Para).

-

3.3–3.8 ppm (m, 8H): Piperazine

-

9.0–10.0 ppm (Broad s, 2H):

-

Mass Spectrometry (ESI+):

-

Target Mass

m/z (Free base mass + H).

-

Handling & Safety (SDS Summary)

As a hydrochloride salt of an aryl-amine derivative, this compound is classified as an Irritant .

-

GHS Classification:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

STOT-SE (Respiratory Irritation, Category 3)

-

-

Precautions:

-

Inhalation: Use a fume hood. Dust can cause respiratory sensitization.

-

Contact: Wear nitrile gloves and safety goggles. Wash skin immediately upon contact.

-

Storage: Hygroscopic. Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C.

-

Applications in Drug Discovery

This compound serves as a versatile Linker-Payload module.

-

Fragment-Based Drug Discovery (FBDD): The phenol group allows for "SAR by Catalog" exploration. It can be alkylated to form ethers (mimicking biaryl ethers) or acylated to form esters.

-

GPCR Ligand Synthesis: The free secondary amine on the piperazine ring is a "handle" for attaching aryl halides via Buchwald-Hartwig amination, a common strategy for generating 5-HT (Serotonin) and Dopamine receptor antagonists.

-

PARP Inhibitor Design: The 3-benzamide pharmacophore is structurally homologous to the nicotinamide binding pocket of PARP enzymes. Derivatives of this scaffold are often explored for DNA repair inhibition in cancer therapy.

Caption: Divergent synthetic utility of the scaffold in generating diverse pharmacological classes.

References

-

National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine (Related Structure Analysis). Retrieved February 7, 2026, from [Link]

Technical Guide: In Vitro Screening of 3-(Piperazine-1-carbonyl)phenol Hydrochloride

[1]

Part 1: Compound Management & Physicochemical Profiling

Objective: Establish the "drug-likeness" and assay compatibility of the hydrochloride salt before biological testing.

Formulation and Storage

The hydrochloride (HCl) salt form enhances water solubility but requires precise stoichiometry during preparation.[1]

-

Molecular Weight Correction: You must account for the HCl counterion when calculating molarity.

-

Formula:

[1]

-

-

Solvent System:

-

Primary Stock: Dissolve in DMSO (Dimethyl sulfoxide) at 10 mM or 100 mM.[1] While the HCl salt is water-soluble, DMSO ensures long-term stability and prevents hydrolysis of the amide bond during freeze-thaw cycles.[1]

-

Aqueous Dilution: For cellular assays, dilute the DMSO stock into media. Ensure final DMSO concentration is

(v/v) to prevent solvent toxicity.[1]

-

-

Stability Warning: The phenol group is susceptible to oxidation (forming quinones) in basic buffers (pH > 8.[1]0) or upon prolonged air exposure.[1]

-

Protocol: Store stocks at -80°C under argon/nitrogen if possible.[1]

-

Solubility & PAINS Check (Pan-Assay Interference)

Phenolic compounds are frequent "frequent hitters" in HTS due to redox cycling.[1]

-

Redox Validation: Include 1 mM DTT (Dithiothreitol) or TCEP in all biochemical assay buffers. If the compound's IC50 shifts significantly (>3-fold) with the addition of DTT, the activity is likely a false positive caused by oxidation/protein alkylation rather than specific binding.

Part 2: Biochemical Potency Screening (Target: PARP1/2)

Rationale: The 3-(piperazine-1-carbonyl)phenol scaffold is a structural substructure of Olaparib and other PARP inhibitors.[1] The most logical primary screen is a PARP enzymatic inhibition assay to determine if this fragment retains catalytic site binding.

Experimental Principle: Chemiluminescent PARylation Assay

This assay measures the inhibition of PARP-mediated transfer of biotinylated ADP-ribose onto histone proteins.[1]

Materials:

-

Enzyme: Recombinant Human PARP1 (High purity).[1]

-

Substrate: Histone H1/H3 coated microplates.[1]

-

Co-factor: Biotinylated NAD+ (Nicotinamide Adenine Dinucleotide).[1]

-

Detection: Streptavidin-HRP + Chemiluminescent Substrate.[1]

Step-by-Step Protocol

-

Buffer Prep: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT (Critical for phenol stability), 0.01% Triton X-100.[1]

-

Compound Titration: Prepare a 10-point serial dilution of 3-(Piperazine-1-carbonyl)phenol HCl (e.g., Start at 100 µM, 1:3 dilution).

-

Enzyme Incubation: Add 25 µL of PARP1 enzyme (0.5 U/well) to the Histone-coated plate. Add 5 µL of compound. Incubate for 15 min at RT to allow equilibrium binding.

-

Reaction Start: Add 20 µL of Biotin-NAD+ cocktail.

-

Reaction Stop: After 60 min, wash plate 3x with PBS-T (0.1% Tween-20).

-

Detection: Add Streptavidin-HRP (1:1000) for 30 min. Wash 3x. Add ECL substrate and read Luminescence.[1]

Data Analysis

-

Normalization: $ % Activity = \frac{Signal_{sample} - Signal_{min}}{Signal_{max} - Signal_{min}} \times 100 $[1]

-

Curve Fitting: Fit data to a 4-parameter logistic (4PL) model to extract IC50.

-

Expectation: As a fragment, the IC50 may be in the micromolar range (1–50 µM).

-

Part 3: Cellular Efficacy & Mechanism of Action

Objective: Confirm the compound can penetrate cell membranes and engage the target in a complex biological environment.

Cell Viability Screening (Synthetic Lethality Model)

To validate the PARP-mimetic mechanism, screen against paired cell lines: BRCA1-deficient (e.g., HCC1937) vs. BRCA-wildtype (e.g., MCF-7).[1]

Protocol (CellTiter-Glo / ATP Quantitation):

-

Seeding: Seed 3,000 cells/well in 96-well white-walled plates. Allow attachment (24h).

-

Treatment: Treat with compound (0.1 – 100 µM) for 72 hours .

-

Control: Include 1 µM Olaparib as a positive control.[1]

-

-

Readout: Add CellTiter-Glo reagent (lyses cells and generates light proportional to ATP).[1]

-

Interpretation: A "hit" will show selective cytotoxicity (lower IC50) in the BRCA-deficient line compared to the Wildtype line.[1]

Target Engagement: Immunodetection of PAR Chains

Directly visualize inhibition of PARP activity inside the cell.

-

Stimulation: Treat cells with H₂O₂ (0.5 mM) for 10 min to induce DNA damage and activate PARP.[1]

-

Inhibition: Pre-treat with 3-(Piperazine-1-carbonyl)phenol HCl for 1h prior to H₂O₂.

-

Detection: Lyse cells and perform Western Blot using anti-PAR antibody .[1]

-

Result: Effective screening hits will block the formation of the PAR polymer smear (116 kDa+) on the blot.

Part 4: Visualization & Logic Flow[1]

Screening Workflow Diagram

The following diagram illustrates the decision tree for evaluating this specific scaffold, integrating the "Salt Correction" and "Redox Check" critical for this chemical class.

Caption: Integrated screening workflow emphasizing redox validation for phenolic fragments.

Mechanism of Action: Synthetic Lethality

Understanding why we screen for this target.[1]

Caption: Synthetic lethality pathway targeted by piperazine-carbonyl-phenol derivatives.[1]

Part 5: Data Summary & Reference Standards

Quantitative Benchmarks

When analyzing screening data, use these benchmarks to categorize the potency of 3-(Piperazine-1-carbonyl)phenol HCl.

| Parameter | "Hit" Criteria (Fragment) | "Lead" Criteria (Optimized) | Notes |

| Biochemical IC50 | 1 – 50 µM | < 100 nM | Fragments have lower affinity; efficiency (LE) matters more. |

| Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | > 0.3 | Critical for fragment-based design.[1] |

| Cellular EC50 | < 100 µM | < 1 µM | Poor permeability often limits fragments. |

| Redox Shift | < 3-fold shift with DTT | No shift | Large shift indicates false positive (PAINS). |

Troubleshooting Common Issues

-

Precipitation in Media: The phenol group may reduce solubility at neutral pH if the concentration is high (>100 µM).[1] Solution: Perform a kinetic solubility assay (nephelometry) before cell-based work.[1]

-

High Background in HTS: Phenols can fluoresce or quench signal.[1] Solution: Use a "Red-shifted" readout or a radiometric assay (e.g., ³H-NAD+) if interference is suspected.[1]

References

-

PubChem. (2025).[1][2] Compound Summary: 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (Olaparib Intermediate).[1][3] National Library of Medicine.[1] Link

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1] Journal of Medicinal Chemistry. Link

-

Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link[1]

-

Thermo Scientific Chemicals. (2024).[1] Safety Data Sheet: 3-(1-Piperazinyl)phenol. Link[1]

-

BenchChem. (2025).[1][4] In Silico Modeling of Piperazine Carbonyl Derivatives: A Technical Guide. Link[1]

Sources

- 1. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | C20H19FN4O2 | CID 11726399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. manusaktteva.com [manusaktteva.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Pharmacology of 3-(Piperazine-1-carbonyl)phenol Hydrochloride

This guide serves as an in-depth technical monograph on 3-(Piperazine-1-carbonyl)phenol hydrochloride , a critical pharmacophore and chemical scaffold used in medicinal chemistry.[1][2] While not a marketed drug itself, this compound represents a "privileged structure"—a core fragment capable of binding to multiple biological targets (notably PARP enzymes and GPCRs) depending on its functionalization.[2]

Compound Identity:

-

IUPAC Name: (3-Hydroxyphenyl)(piperazin-1-yl)methanone hydrochloride[1][2]

-

CAS Number: 1240527-44-9 (HCl salt); 926234-88-0 (Free base)[1][2]

-

Class: N-Benzoylpiperazine Scaffold; Fragment-Based Drug Discovery (FBDD) Tool[1][2]

Part 1: Executive Summary & Pharmacological Significance

3-(Piperazine-1-carbonyl)phenol hydrochloride is a bifunctional pharmacophore bridging the structural space between phenolic signaling molecules and piperazine-based ligands .[1][2] In drug discovery, it serves as a high-value Fragment (MW < 250 Da) used to probe hydrophilic pockets in enzymes (e.g., Poly ADP-ribose polymerase, PARP) and G-Protein Coupled Receptors (GPCRs).[1][2]

Its pharmacological value lies in its Structure-Activity Relationship (SAR) potential:

-

The Phenol Moiety: Acts as a hydrogen bond donor/acceptor mimic for Tyrosine or Serine residues in protein active sites.[1][2] It also serves as a metabolic handle for Phase II conjugation.[1][2]

-

The Carbonyl Linker: Rigidifies the structure compared to a benzyl linker, locking the phenyl and piperazine rings into a specific conformation (often preferred for PARP inhibition).[1][2]

-

The Piperazine Ring: Provides a basic center (secondary amine) for ionic interactions (salt bridges) with Aspartate/Glutamate residues in target proteins.[1][2]

Part 2: Pharmacodynamics & Mechanism of Action[1][2]

As a scaffold, this compound exhibits "Pharmacological Pluripotency."[2] Its mechanism depends on the specific biological system it is probing.[1][2]

PARP Inhibition (Poly ADP-Ribose Polymerase)

This scaffold is a structural analog of the "tail" region of Olaparib (a PARP inhibitor).[1][2]

-

Mechanism: The benzoylpiperazine core mimics the nicotinamide binding pocket of NAD+.[1][2]

-

Interaction: The carbonyl oxygen accepts a hydrogen bond from the backbone of the protein (typically Glycine or Serine in the catalytic cleft), while the piperazine extends into the solvent-exposed region to improve solubility and pharmacokinetic properties.[1][2]

-

Relevance: Derivatives of this scaffold are synthesized to optimize potency against PARP1 and PARP2, critical targets in BRCA-mutated cancers.[1][2]

Serotonergic & Dopaminergic Modulation (GPCRs)

Phenyl-piperazines are classic "privileged structures" for 5-HT (Serotonin) and Dopamine receptors.[1][2]

-

Effect of Carbonyl Linker: Unlike mCPP (1-(3-chlorophenyl)piperazine), which has a direct N-aryl bond and acts as a potent 5-HT agonist, the insertion of a carbonyl group (forming a benzamide) typically reduces direct affinity for 5-HT1A/2A receptors but increases selectivity for D3 receptors or 5-HT7 subtypes when the phenol is further substituted.[1][2]

-

Signaling: In derivatized forms, this scaffold can act as a biased ligand, stabilizing specific receptor conformations to activate G-protein pathways (Gi/Go) without recruiting beta-arrestin.[1][2]

Tubulin Polymerization Inhibition

Recent studies in Journal of Medicinal Chemistry indicate that N-benzoylpiperazine derivatives can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[1][2] The 3-hydroxy group is essential for water-mediated hydrogen bonding within the tubulin dimer interface.[1][2]

Part 3: Visualization of Pharmacological Pathways

The following DOT diagram illustrates the "Fragment Evolution" of this scaffold—how it transforms from a raw chemical input into active pharmacological agents for Oncology and Neurology.

Caption: Pharmacophore evolution of the 3-(Piperazine-1-carbonyl)phenol scaffold, demonstrating its divergent utility in synthesizing PARP inhibitors, GPCR ligands, and Tubulin inhibitors.[1]

Part 4: Pharmacokinetics (ADME) Profile

As a hydrochloride salt, the compound exhibits distinct physicochemical properties that dictate its handling and bioavailability.

| Property | Value / Description | Implication for Research |

| Solubility | High (Water/DMSO) | The HCl salt form ensures rapid dissolution in aqueous buffers for in vitro assays.[1][2] |

| pKa (Piperazine) | ~8.9 - 9.4 | Predominantly protonated at physiological pH (7.4), driving electrostatic interactions.[1][2] |

| pKa (Phenol) | ~9.8 - 10.2 | Remains neutral at physiological pH; deprotonates in basic conditions (e.g., during synthesis).[1][2] |

| LogP (Octanol/Water) | ~0.5 - 1.2 | Low lipophilicity indicates good blood solubility but potentially limited Blood-Brain Barrier (BBB) penetration unless derivatized.[1][2] |

| Metabolic Stability | Low to Moderate | The Phenol group is a "hotspot" for Phase II Glucuronidation (UGT enzymes) and Sulfation. |

| Plasma Protein Binding | Low (< 50%) | Likely high free fraction in plasma due to polarity.[2] |

Part 5: Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

Use this protocol to test derivatives of the scaffold for PARP inhibitory activity.[1][2]

Reagents:

-

PARP1 Enzyme (Recombinant, Human).[2]

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.[1][2]

Methodology:

-

Preparation: Dissolve 3-(Piperazine-1-carbonyl)phenol HCl in DMSO to create a 10 mM stock. Serial dilute to generate a concentration range (0.1 nM to 10 µM).[1][2]

-

Incubation: In a 96-well plate, mix 10 µL of compound, 20 µL of PARP1 enzyme (0.5 U/well), and 20 µL of Activated DNA. Incubate for 15 min at RT to allow scaffold binding to the catalytic pocket.

-

Reaction Start: Add 50 µL of Biotin-NAD+ cocktail. Incubate for 60 min at 25°C.

-

Termination: Stop reaction with 50 µL of Streptavidin-XL665 (detection reagent).

-

Readout: Measure fluorescence resonance energy transfer (FRET) signal.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol 2: Metabolic Stability (Microsomal Turn-over)

Critical for assessing the liability of the phenol group.[1][2]

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1][2]

-

Cofactors: NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).[1][2]

-

Reaction: Incubate 1 µM of the test compound at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1][2]

-

Detection: LC-MS/MS (ESI+ mode). Monitor parent ion decay.[1][2]

-

Calculation:

.

Part 6: References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11726399: Olaparib Related Compounds.[1][2] Retrieved from [Link][1][2]

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of N-Benzoylpiperazine Derivatives as Potential Anticancer Agents. (General reference for scaffold class). ACS Publications.[1][2] Retrieved from [Link]

-

Google Patents. Patent US20050009809A1: Acridine derivatives and their use as medicaments.[1][2] (Describes piperazine-carbonyl-phenol linkers). Retrieved from

Sources

Application Notes & Protocols: Comprehensive Analytical Strategies for 3-(Piperazine-1-carbonyl)phenol Hydrochloride

Introduction and Scope

This document provides a comprehensive guide to the analytical methods suitable for the characterization and quality control of 3-(Piperazine-1-carbonyl)phenol hydrochloride. This compound, featuring a phenol, a piperazine ring, and a carbonyl functional group, is a key intermediate in the synthesis of various pharmaceutical agents. Given its role, ensuring its identity, purity, and quality is paramount for the integrity of the final active pharmaceutical ingredient (API).

While a dedicated pharmacopeial monograph for this specific intermediate may not exist, a robust analytical control strategy can be developed by leveraging well-established chemical principles and methodologies applicable to its constituent functional groups. This guide is intended for researchers, analytical scientists, and drug development professionals. It outlines detailed protocols for identity, assay, purity, and other critical quality attributes, grounded in authoritative standards and field-proven expertise.

Foundational Physicochemical Properties

A thorough understanding of the molecule's physicochemical properties is the bedrock of logical method development. The structure of 3-(Piperazine-1-carbonyl)phenol hydrochloride dictates its behavior in various analytical systems.

-

Structure: Comprises a phenolic ring (chromophore, acidic), a piperazine ring (basic), and an amide-like carbonyl group.

-

Form: As a hydrochloride salt, it is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base. Piperazine itself is freely soluble in water.[1]

-

Chromophore: The phenolic ring provides strong UV absorbance, making UV-based detection a primary choice for quantification.

-

pKa: The molecule possesses two key ionizable centers: the phenolic hydroxyl group (weakly acidic, estimated pKa ~9-10) and the secondary amine in the piperazine ring (basic, pKa ~8-9). This dual nature makes pH control critical in chromatographic separations.

Recommended Analytical Techniques & Protocols

A multi-faceted approach is necessary for comprehensive quality control. The following sections detail the recommended techniques and provide step-by-step protocols.

Identification

Causality: NMR is the gold standard for unambiguous structure elucidation. It provides definitive information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, confirming the connectivity and integrity of the molecular skeleton. For N-acylated piperazines, temperature-dependent NMR can reveal complex conformational behaviors, such as restricted rotation around the amide bond.[2]

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not interfere with many analyte signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire spectra at room temperature. Key expected signals include aromatic protons on the phenol ring, and distinct signals for the methylene protons of the piperazine ring. Due to restricted amide bond rotation, the piperazine protons may appear as broadened or multiple signals.[2][3]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect signals corresponding to the carbonyl carbon (~165-170 ppm), aromatic carbons, and aliphatic carbons of the piperazine ring.

-

-

Interpretation: Correlate the observed chemical shifts, coupling constants, and integrations with the known structure of 3-(Piperazine-1-carbonyl)phenol hydrochloride.

Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups, providing a molecular "fingerprint." It is particularly useful for identifying the carbonyl, phenol, and amine functionalities in the target molecule.[4]

Protocol: FTIR Analysis

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powder directly on the ATR crystal.

-

Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

-

Interpretation: Correlate the obtained spectrum with a reference standard. Key characteristic absorption bands to verify are:

-

~3200-3400 cm⁻¹: Broad O-H stretch from the phenol group.[4]

-

~2850-3000 cm⁻¹: C-H stretching from the piperazine ring.

-

~1620-1650 cm⁻¹: Strong C=O (amide) stretching. The position can be influenced by conjugation with the aromatic ring.[5][6]

-

~1500-1600 cm⁻¹: C=C stretching from the aromatic ring.[7]

-

~1200-1300 cm⁻¹: C-O stretching of the phenol group.

-

Assay and Impurity Determination by HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying the main component and any process-related impurities. A reversed-phase method is ideal for this molecule, leveraging its moderate polarity. The phenolic chromophore allows for sensitive UV detection.[8][9][10] Acidification of the mobile phase is crucial to ensure consistent protonation of the basic piperazine nitrogen, leading to sharp, symmetrical peaks.

Workflow for HPLC Method Development and Validation

Caption: HPLC Method Lifecycle from Development to Routine Use.

Protocol: Reversed-Phase HPLC-UV

-

Instrumentation & Consumables:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Solvents: HPLC grade Acetonitrile (ACN) and purified water.

-

Reagents: Trifluoroacetic acid (TFA) or Formic Acid.

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Mobile Phase A | 0.1% TFA in Water | Acidifier to ensure consistent protonation of the piperazine moiety, leading to better peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. TFA is included to maintain consistent pH. |

| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B | A gradient is recommended to elute potential impurities with different polarities and ensure the column is clean for the next injection. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | |

| Detection Wavelength | 275 nm (Verify with DAD) | Phenolic compounds typically exhibit strong absorbance around 270-280 nm. A DAD should be used during development to determine the optimal wavelength.[11] |

-

Sample and Standard Preparation:

-

Diluent: 50:50 Acetonitrile/Water.

-

Standard Stock Solution: Accurately weigh ~10 mg of 3-(Piperazine-1-carbonyl)phenol hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Sample Solution: Prepare the sample at the same concentration as the standard stock solution.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

System Suitability Test (SST):

-

Before sample analysis, perform five replicate injections of the standard solution.

-

Acceptance Criteria:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

%RSD for Peak Area: ≤ 2.0%

-

-

-

Calculation:

-

Calculate the assay percentage using the principle of external standards, correcting for the weights and purities of the standard and sample.

-

Confirmation of Molecular Weight by Mass Spectrometry (MS)

Causality: LC-MS is an essential tool for confirming the molecular weight of the main component and identifying unknown impurities. Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the basic nitrogen in the piperazine ring is readily protonated.

Protocol: LC-MS Analysis

-

Instrumentation: Couple the HPLC system described in section 3.2 to a single quadrupole or higher resolution mass spectrometer (e.g., TOF, Orbitrap) with an ESI source.

-

Ionization Mode: Positive ESI.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺. For 3-(Piperazine-1-carbonyl)phenol (C₁₁H₁₄N₂O₂), the monoisotopic mass is 206.11 Da. Therefore, expect a strong signal at m/z 207.11 .

-

Analysis: Confirm that the mass spectrum of the main peak from the HPLC corresponds to the expected m/z value. Use the high-resolution mass data (if available) to confirm the elemental composition.

Method Validation Strategy

The primary HPLC method for assay and impurities must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is suitable for its intended purpose.[12][13]

Overall Analytical Control Strategy

Caption: Comprehensive Quality Control Workflow.

Validation Parameters (ICH Q2(R1))

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from diluents, impurities, or degradation products. | Peak purity analysis (DAD), comparison to placebo, and forced degradation studies. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. | R² ≥ 0.999 over a range of 80-120% of the nominal concentration.[12] |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay.[12] |

| Accuracy | The closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at multiple levels (e.g., 80%, 100%, 120%). |

| Precision | The degree of scatter between a series of measurements. | Repeatability: %RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision: %RSD ≤ 2.0% (different day, analyst, instrument). |

| LOD/LOQ | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.[14] |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Consistent results when varying parameters like pH (±0.2), column temperature (±5°C), and flow rate (±10%). |

References

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

-

International Journal of Pharmacy and Technology. A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

-

ResearchGate. A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Available at: [Link]

-

ResearchGate. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

Polish Journal of Food and Nutrition Sciences. A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Available at: [Link]

-

PMC (PubMed Central). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

-

Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

-

ResearchGate. FTIR Spectra of the bio-oil. (O-H:Phenol and alcohols, C-H:Alkanes, C˭O:Ketones, aldehydes and carboxylic acid C˭C:Alkenes and aromatic, C-O:Esters and ether). Available at: [Link]

-

European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

ScienceDirect. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Available at: [Link]

-

PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Available at: [Link]

-

PMC (PubMed Central). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

-

World Journal of Biology Pharmacy and Health Sciences. Functional group profiling of medicinal plants using FTIR spectroscopy. Available at: [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

-

Wikipedia. Piperazine. Available at: [Link]

-

AKJournals. Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

-

PubChem. 1-(3-Chlorophenyl)piperazine. Available at: [Link]

-

TÜBİTAK Academic Journals. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

-

YouTube. FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones. Available at: [Link]

-

IndiaMART. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer. Available at: [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

-

MDPI. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Available at: [Link]

-

YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]

-

Journal of Elementology. FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Available at: [Link]

-

Scribd. 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Available at: [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. wjbphs.com [wjbphs.com]

- 5. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. agro.icm.edu.pl [agro.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. akjournals.com [akjournals.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 14. jocpr.com [jocpr.com]

Application Note: 3-(Piperazine-1-carbonyl)phenol hydrochloride in Cell-Based Assays

This Application Note is designed for researchers utilizing 3-(Piperazine-1-carbonyl)phenol hydrochloride (CAS: 1240527-44-9 for HCl salt; Free base analog CAS: 59817-32-2).[1][2]

This molecule is a critical chemical fragment and structural probe .[1][2] It represents the "tail" moiety of several clinical Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., structural analogs of Olaparib) and shares the pharmacophore of aryl-piperazine CNS ligands.[1][2] Its primary utility in cell-based assays is twofold:

-

As a Negative Structural Control: To validate the necessity of the primary warhead (e.g., phthalazinone) in PARP inhibition assays.

-

As a Fragment Probe: For off-target profiling (specifically 5-HT/Sigma receptors) and solubility/permeability benchmarking in Fragment-Based Drug Discovery (FBDD).[1][2]

Introduction & Molecule Profile[1][2][3][4]

3-(Piperazine-1-carbonyl)phenol hydrochloride is a bifunctional scaffold featuring a hydrophilic piperazine ring linked via an amide bond to a phenolic core.[1][2] In drug development, this motif is frequently employed to modulate physicochemical properties (solubility, LogD) and metabolic stability of larger drug candidates.

Chemical Profile

| Property | Specification |

| IUPAC Name | (3-hydroxyphenyl)(piperazin-1-yl)methanone hydrochloride |

| Molecular Weight | ~242.69 g/mol (HCl salt) |

| Solubility | Water (High), DMSO (>50 mM), Methanol |

| pKa (Calc) | ~8.5 (Piperazine amine), ~9.8 (Phenol) |

| Primary Application | PARP Inhibitor Fragment Control; GPCR Ligand Scaffold |

| Storage | -20°C (Desiccated); Hygroscopic in HCl form |

Mechanistic Relevance

In the context of PARP inhibitors (like Olaparib), the piperazine-carbonyl tail extends into the solvent-exposed region of the protein binding pocket to improve solubility.[1][2] By using this isolated fragment in assays, researchers can decouple the effects of the "tail" from the "warhead" (NAD+ binding mimetic), effectively proving that biological efficacy (e.g., synthetic lethality in BRCA- cells) is driven by the specific warhead-target interaction and not non-specific toxicity of the linker region.[1][2]

Experimental Handling & Stability

Stock Solution Preparation

The hydrochloride salt confers excellent aqueous solubility compared to the free base.[2]

-

Vehicle: Sterile Water or PBS (pH 7.[1]4) is preferred over DMSO for the HCl salt to minimize solvent toxicity in sensitive cell lines.[1]

-

Concentration: Prepare a 100 mM master stock.

-

Stability: The amide bond is stable at physiological pH.[1][2] However, the phenol group is susceptible to oxidation.[2] Add 1 mM DTT or use degassed buffers if storing working solutions >24 hours.

Quality Control (Self-Validation)

-

Check pH: Dissolving high concentrations of HCl salts can acidify culture media.[1][2] Always verify that the addition of the stock to the media (e.g., 1:1000 dilution) does not shift the phenol red indicator to yellow.

-

Buffer: If a pH shift occurs, buffer the stock with 100 mM HEPES (pH 7.4) before addition to cells.

Protocol A: Fragment-Based Cytotoxicity Profiling

Objective: To establish the "No Observed Effect Level" (NOEL) and rule out non-specific toxicity of the scaffold before using it as a control in functional assays.[1][2]

Materials

-

Cell Lines: MDA-MB-436 (BRCA1-mutant) and MCF-7 (Wild-type).[1][2]

-

Compound: 3-(Piperazine-1-carbonyl)phenol HCl (Test), Olaparib (Positive Control).[1][2]

Step-by-Step Methodology

-

Seeding: Plate cells at 3,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

-

Dosing:

-

Incubation: Treat cells for 72 hours (standard for proliferation assays) or 120 hours (for clonogenic survival simulation).

-

Readout: Add detection reagent, incubate 30 mins, and read luminescence/absorbance.

Expected Results & Interpretation

-

Olaparib: Should show potent IC50 (~1-10 nM) in BRCA-mutant cells (Synthetic Lethality).[1][2]

-

3-(Piperazine-1-carbonyl)phenol: Should show NO significant toxicity (IC50 > 50 µM).[1][2]

-

Validation: If the fragment kills cells at <10 µM, this indicates off-target toxicity (likely GPCR-mediated or membrane disruption), rendering it a poor negative control.[1][2]

Protocol B: Functional PARP Activity Assay (Negative Control)

Objective: To prove that 3-(Piperazine-1-carbonyl)phenol does not inhibit PARP catalytic activity, thereby validating it as a structural negative control for PARP inhibitor studies.[1][2]

Rationale

PARP inhibitors prevent the formation of Poly(ADP-ribose) (PAR) chains on target proteins.[1] A valid negative control must physically resemble the drug but fail to block PAR formation.[1][2]

Workflow Diagram (DOT)

Caption: Logic flow for using the fragment as a negative control in PARP functional assays. The fragment should yield high PAR signals comparable to vehicle.

Detailed Methodology

-

Preparation: Seed HeLa or U2OS cells (2 x 10^5 cells/well in 6-well plates).

-

Pre-treatment: Treat cells with:

-

Stimulation: Add 1 mM H₂O₂ (Hydrogen Peroxide) or MMS (Methyl methanesulfonate) to media for 10 minutes. Note: This induces DNA damage, triggering massive PARP activation.[2]

-

Lysis: Aspirate media immediately. Wash with ice-cold PBS.[1][2] Lyse in RIPA buffer supplemented with Protease Inhibitors and 1 µM ADP-HPD (a PARG inhibitor, critical to prevent PAR degradation during lysis).[1][2]

-

Detection (Western Blot):

-

Data Analysis:

Protocol C: Off-Target GPCR Screening (Polypharmacology)

Objective: Aryl-piperazines are "privileged structures" for Serotonin (5-HT) and Sigma receptors.[1][2] If using this molecule in neuronal cells, you must assess intrinsic GPCR activity to avoid confounding results.[2]

Methodology: Calcium Flux Assay (FLIPR)[1]

-

Cell System: CHO-K1 cells overexpressing 5-HT1A or 5-HT2A (common piperazine targets).[1][2]

-

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

-

Baseline: Measure basal fluorescence.

-

Injection: Inject 3-(Piperazine-1-carbonyl)phenol (10 µM).

-

Measurement: Monitor fluorescence spikes for 120 seconds.

-

Interpretation:

Summary of Expected Phenotypes

| Assay | 3-(Piperazine-1-carbonyl)phenol HCl (10 µM) | Olaparib (10 µM) | Interpretation |

| Cell Viability (BRCA-) | >95% Viability | <10% Viability | Fragment lacks synthetic lethality.[1][2] |

| PAR Formation (H2O2) | High (100%) | Low (<5%) | Fragment does not bind PARP catalytic pocket.[1] |

| γH2AX Foci (DDR) | Low (Baseline) | High (Trapping) | Fragment does not trap PARP on DNA.[1] |

| Solubility (PBS) | Soluble | Precipitates | Fragment confers solubility to the full drug.[1][2] |

References

-

O'Connor, M. J., et al. (2016). "The PARP Inhibitor Olaparib Potentiates the Effect of the DNA Damaging Agent Methyl Methanesulfonate." PLOS ONE.

- Context: Establishes standard protocols for PARP inhibitor testing and MMS damage induction.

-

Robl, J. A., et al. (2020). "Piperazine Derivatives in Medicinal Chemistry: A Review of Biological Activities." Journal of Medicinal Chemistry.

-

Glazer, P. M., et al. (2013). "Fragment-based discovery of PARP inhibitors."[2] Bioorganic & Medicinal Chemistry Letters.

- Context: Describes the use of benzamide and piperazine fragments in building the PARP inhibitor pharmacophore.

-

PubChem Compound Summary. "3-(Piperazine-1-carbonyl)phenol."[1][2] National Center for Biotechnology Information.[1][2]

Disclaimer: This protocol is intended for research use only. 3-(Piperazine-1-carbonyl)phenol is a chemical probe and is not approved for therapeutic use in humans or animals.[1][2] Always consult the Safety Data Sheet (SDS) before handling.

Sources

- 1. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | C20H19FN4O2 | CID 11726399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(1-Piperazinyl)phenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. biosynth.com [biosynth.com]

protocol for dissolving 3-(Piperazine-1-carbonyl)phenol hydrochloride

Application Note: Protocol for Dissolving 3-(Piperazine-1-carbonyl)phenol Hydrochloride

Part 1: Executive Summary & Chemical Context

3-(Piperazine-1-carbonyl)phenol hydrochloride is a bifunctional building block frequently utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and GPCR ligands.[1][2] Structurally, it consists of a phenolic head group linked via a carbonyl (amide) bond to a piperazine ring.[1]

As a hydrochloride salt, this compound exhibits distinct amphiphilic behavior:

-

Hydrophilic Domain: The protonated piperazine nitrogen and the phenolic hydroxyl group drive aqueous solubility.[2]

-

Hydrophobic Domain: The phenyl ring and the carbon backbone of the piperazine provide lipophilicity.

-

Reactivity: The phenol moiety is susceptible to oxidation (quinone formation) at high pH or upon prolonged air exposure, necessitating specific handling protocols.[1][2]

This guide provides a standardized methodology for solubilizing this compound to ensure experimental reproducibility in both biological assays and synthetic workflows.[2]

Part 2: Physicochemical Profile

Understanding the fundamental properties of the solute is the first step in any robust dissolution protocol.

| Property | Value / Characteristic | Notes |

| Molecular Formula | C₁₁H₁₄N₂O₂[1][2][3][4] · HCl | Free base MW: ~206.24 g/mol |

| Salt Form | Monohydrochloride (typically) | Increases water solubility significantly.[2] |

| Appearance | White to off-white crystalline solid | Color change to pink/brown indicates oxidation.[1][2] |

| Solubility (Water) | High (>50 mg/mL) | Resulting solution will be acidic (pH ~3-5).[1][2] |

| Solubility (DMSO) | High (>100 mM) | Preferred for biological stock solutions.[1][2] |

| pKa (Phenol) | ~9.8 - 10.0 | Deprotonates at basic pH.[1][2] |

| pKa (Piperazine) | ~9.8 (distal N) | Protonated in the HCl salt form.[1][2] |

| Hygroscopicity | Moderate | Store in desiccator; weigh quickly. |

Part 3: Solvent Selection Strategy

The choice of solvent dictates the stability and utility of the final solution. Use the decision matrix below to select the appropriate protocol.

Figure 1: Solvent Selection Decision Tree.[1][2] Choose Protocol A for long-term storage and biological use; Protocol B for immediate chemical usage.

Part 4: Detailed Dissolution Protocols

Protocol A: Preparation of DMSO Stock Solution (Recommended)

Best for: Cell culture, enzymatic assays, and long-term storage.[1][2]

Rationale: DMSO prevents hydrolysis of the amide bond and suppresses phenol oxidation better than aqueous buffers. It also ensures sterility.[2]

Materials:

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, sterile filtered.[1][2]

-

Vessel: Amber glass vial (to protect phenol from light).[2]

Procedure:

-

Calculate: Determine the mass required for a 50 mM stock.

-

Weigh: Rapidly weigh the solid into the amber vial. Close the source container immediately to prevent moisture absorption.[2]

-

Add Solvent: Add the calculated volume of anhydrous DMSO.

-

Dissolve: Vortex vigorously for 30 seconds.

-

Inspect: The solution should be clear and colorless.[2]

-

Aliquot & Store: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Preparation of Aqueous Solution

Best for: Chemical reactions or assays intolerant to DMSO.[1]

Rationale: The HCl salt is highly water-soluble, but the solution will be acidic.[1][2] This acidity protects the phenol from oxidation but may be incompatible with certain proteins.[2]

Procedure:

-

Weigh: Weigh the desired mass into a transparent vial.

-

Add Solvent: Add deionized, nuclease-free water (Milli-Q).[1][2]

-

Dissolve: Vortex until fully dissolved. The salt should dissolve instantly.[2]

-

pH Adjustment (Critical):

-

If neutralization is required: Slowly add 1N NaOH or dilute into a strong buffer (e.g., 100 mM PBS, pH 7.4).[1]

-

Warning: As pH approaches neutrality (pH 7-8), the "free base" form is generated.[1][2] While the piperazine is soluble, the interaction with the phenol could reduce solubility slightly, though this specific scaffold is generally soluble.[1] Watch for precipitation.

-

Filtration: If used for biology, pass through a 0.22 µm PVDF or PES syringe filter . Nylon filters should be avoided due to potential binding of phenolic compounds.[2]

Part 5: Quality Control & Troubleshooting

Self-Validating the Protocol: Every researcher should perform a "Solubility Limit Test" before running critical experiments.

-

Visual Clarity Test: Hold the vial up to a light source. Any turbidity or "schlieren" lines indicates incomplete dissolution.[2]

-

Dilution Check: Dilute 10 µL of stock into 990 µL of your assay buffer (1:100 dilution).

-

Pass: Solution remains clear after 30 minutes.

-

Fail: Visible precipitate forms.[2] (Action: Reduce stock concentration or change buffer).

-

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Pink/Brown Solution | Oxidation of the phenol moiety.[1][2] | Discard solution. Prepare fresh using degassed solvents or add 1 mM Ascorbic Acid/DTT if assay permits. |

| Precipitate in Buffer | "Salting out" or pH shock. | Vortex immediately upon dilution. Ensure buffer capacity is sufficient to neutralize the HCl salt.[2] |

| Sticky Residue | Hygroscopic water absorption. | Dry the solid in a vacuum desiccator over P₂O₅ before weighing. |

Part 6: References

-

PubChem Compound Summary. (2023). 3-(1-Piperazinyl)phenol.[1][2][5] National Center for Biotechnology Information.[2] Link[1][2]

-

Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2] Journal of Medicinal Chemistry, 51(20), 6581-6591.[1][2] (Describes synthesis and handling of similar piperazine-carbonyl-phenol fragments). Link[1][2]

-

Fisher Scientific. (n.d.).[2] Safety Data Sheet: 3-(1-Piperazinyl)phenol.[1][2][5] (Provides stability and hazard data for the core scaffold). Link[1][2]

-

Vippagunta, S. R., et al. (2001).[1][6] Crystalline solids.[2][7] Advanced Drug Delivery Reviews, 48(1), 3-26.[1][2] (General reference for HCl salt solubility and hygroscopicity). Link

Sources

- 1. CAS 87691-88-1: 3-Piperazin-1-yl-benzo[d]isothiazole hydro… [cymitquimica.com]

- 2. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | C20H19FN4O2 | CID 11726399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(piperazine-1-carbonyl)phenol | 563538-33-0 [sigmaaldrich.com]

- 4. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(1-Piperazinyl)phenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

Application Note: A Multi-Tiered Experimental Framework for the Characterization of 3-(Piperazine-1-carbonyl)phenol hydrochloride as a Putative FAAH Inhibitor

Abstract The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to numerous CNS-active and systemically available drugs.[1][2][3] Its presence often confers favorable pharmacokinetic properties.[2] The compound 3-(Piperazine-1-carbonyl)phenol hydrochloride features this key heterocycle linked to a phenol via a carbonyl group, a structural motif bearing resemblance to certain classes of serine hydrolase inhibitors. This application note presents a comprehensive experimental framework to characterize this compound, postulating its mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a principal enzyme in the endocannabinoid system, responsible for the degradation of neuromodulatory lipids like anandamide.[4][5] Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety disorders.[6][7] This guide provides a logical, multi-tiered workflow—from initial physicochemical assessment and direct target engagement to cellular activity and selectivity profiling—designed for researchers in drug discovery and chemical biology.

Section 1: Foundational Characterization & Handling

1.1. Rationale Before any biological assessment, it is critical to understand the fundamental physicochemical properties and handling requirements of the test compound. The hydrochloride salt form suggests good aqueous solubility, but this must be empirically verified in relevant biological buffers. Stability assessments prevent misinterpretation of results due to compound degradation.

1.2. Safety & Handling Precautions Piperazine derivatives require careful handling.[8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.

-

Handling: Handle the solid compound in a well-ventilated area or chemical fume hood to avoid inhalation of airborne powder.[9][10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture to maintain stability.[9]

-

Disposal: Dispose of waste according to institutional and local regulations.

1.3. Protocol: Solubility & Stability Assessment Principle: A stock solution of known concentration is prepared in a suitable solvent (e.g., DMSO) and then diluted into aqueous buffers to determine its working solubility range. Stability is assessed by analyzing the compound's integrity over time at experimental temperatures using HPLC.

Materials:

-

3-(Piperazine-1-carbonyl)phenol hydrochloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

HPLC system with a C18 column

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Vortex until fully dissolved.

-

Aqueous Solubility:

-

Serially dilute the 10 mM stock into the intended aqueous assay buffer (e.g., PBS) to final concentrations ranging from 1 µM to 200 µM.

-

Visually inspect for precipitation immediately and after 1 hour at room temperature.

-

For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant via UV-Vis spectrophotometry or HPLC.

-

-

Stability Assessment:

-

Dilute the stock solution to a final concentration of 50 µM in the assay buffer.

-

Incubate aliquots at room temperature and 37°C.

-

At time points 0, 2, 6, and 24 hours, inject a sample onto the HPLC.

-

Monitor for the appearance of degradation peaks and a decrease in the area of the parent peak. A compound is generally considered stable if >95% remains after 24 hours.

-

Section 2: Biochemical Target Engagement & Inhibition Kinetics

Rationale: This section focuses on confirming the primary hypothesis: does the compound directly bind to and inhibit FAAH enzyme activity? We will determine the potency (IC₅₀), elucidate the mechanism of inhibition, and confirm direct physical interaction.

Protocol: In Vitro FAAH Inhibition Assay (Fluorometric)

Principle: This assay quantifies the enzymatic activity of recombinant human FAAH using a fluorogenic substrate. The substrate is non-fluorescent until it is hydrolyzed by FAAH, releasing a fluorescent product. An inhibitor will reduce the rate of substrate hydrolysis, resulting in a decreased fluorescent signal. This method is a robust, high-throughput approach for determining inhibitor potency (IC₅₀).[5]

Materials:

-

Recombinant Human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

FAAH Substrate (e.g., AMC-Arachidonoyl Amide)

-

Test Compound: 3-(Piperazine-1-carbonyl)phenol hydrochloride

-

Positive Control: URB597 (a known FAAH inhibitor)

-

Negative Control: DMSO

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense 1 µL of each concentration into the wells of a 384-well plate. Include wells for positive control (URB597) and negative control (DMSO only).

-

Enzyme Preparation & Addition: Dilute recombinant FAAH to the desired concentration (e.g., 5-10 nM final concentration) in cold FAAH Assay Buffer.[7] Add 25 µL of the enzyme solution to each well containing the compound.

-

Pre-incubation: Gently mix the plate and incubate for 30 minutes at 30°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Prepare the FAAH substrate solution in the assay buffer. Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 30°C. Measure the fluorescence (e.g., Ex/Em = 355/460 nm) every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

| Parameter | Description | Expected Outcome for an Active Compound |

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. | A potent inhibitor will have a low IC₅₀ value (e.g., in the nM to low µM range). |

Protocol: Mechanism of Inhibition (MoI) Studies

Rationale: Determining whether an inhibitor is reversible or irreversible, and whether it competes with the substrate, is crucial for its development.[4] These experiments involve varying the concentrations of both the substrate and the inhibitor to understand their relationship.

Methodology:

-

Substrate-Inhibitor Matrix: Perform the FAAH inhibition assay as described above, but use a matrix of concentrations. Vary the substrate concentration around its Kₘ value and the inhibitor concentration around its IC₅₀ value.

-

Data Analysis: Plot the reaction rates in a double-reciprocal format (Lineweaver-Burk plot).

-

Competitive Inhibition: Lines will intersect on the y-axis. The inhibitor binds to the same site as the substrate.

-

Non-competitive Inhibition: Lines will intersect on the x-axis. The inhibitor binds to an allosteric site.

-

Uncompetitive Inhibition: Lines will be parallel. The inhibitor binds only to the enzyme-substrate complex.

-

-

Dialysis Experiment for Reversibility: To distinguish between reversible and irreversible inhibition, incubate FAAH with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 1 hour. Then, dialyze the mixture extensively to remove any unbound inhibitor. Measure the remaining FAAH activity. If activity is restored, the inhibition is reversible. If not, it is likely irreversible.

Protocol: Target Engagement Confirmation (Thermal Shift Assay)

Principle: A thermal shift assay, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tₘ) upon ligand binding.[11] Ligand binding typically stabilizes the protein structure, leading to an increase in its Tₘ. This provides direct evidence of physical interaction between the compound and the target protein.

Materials:

-

Recombinant Human FAAH

-

SYPRO Orange dye (or similar)

-

Real-time PCR instrument capable of running a melt curve

-

Test Compound and Controls

Methodology:

-

Reaction Setup: In a 96-well PCR plate, prepare reactions containing FAAH protein, the test compound at various concentrations, and SYPRO Orange dye in a suitable buffer.

-

Melt Curve: Place the plate in the qPCR instrument and run a melt curve protocol, gradually increasing the temperature from 25°C to 95°C and monitoring fluorescence at each step.

-

Data Analysis: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds. The Tₘ is the temperature at which 50% of the protein is unfolded (the midpoint of the transition). Plot the change in Tₘ (ΔTₘ) as a function of compound concentration. A significant positive ΔTₘ confirms direct binding.

| Parameter | Description | Expected Outcome for a Binding Compound |

| ΔTₘ | The change in melting temperature in the presence of the compound. | A positive shift of ≥ 2°C is a strong indicator of direct target engagement. |

Section 3: Cellular Activity & Downstream Effects

Rationale: After confirming biochemical activity, it is essential to verify that the compound can cross the cell membrane, engage its target in a complex cellular environment, and produce the expected biological effect—in this case, an increase in the endogenous FAAH substrate, anandamide.

Protocol: Cellular Target Engagement Assay

Principle: This assay confirms that the compound binds to FAAH within intact cells. Technologies like the NanoBRET™ Target Engagement assay are ideal.[12] It measures the displacement of a fluorescent tracer from a luciferase-tagged target protein by a competitive inhibitor, resulting in a loss of Bioluminescence Resonance Energy Transfer (BRET).

Methodology Outline:

-

Cell Culture: Use a cell line (e.g., HEK293) transiently or stably expressing a NanoLuc®-FAAH fusion protein.

-

Assay Procedure: Plate the cells and treat them with a dilution series of the test compound in the presence of a specific NanoBRET™ tracer.

-

Signal Detection: After an incubation period, add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

-

Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine a cellular IC₅₀, reflecting target engagement in a physiological context.

Protocol: Quantification of Endogenous Anandamide Levels by LC-MS/MS

Principle: The definitive functional readout of FAAH inhibition in cells is the accumulation of its endogenous substrates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying these lipids in cell lysates.

Materials:

-

Neuroblastoma or other suitable cell line (e.g., N18TG2)

-

Test Compound, Positive Control (URB597), Negative Control (DMSO)

-

Internal Standard (e.g., anandamide-d8)

-

Methanol, Acetonitrile, and other LC-MS grade solvents

-

LC-MS/MS system

Step-by-Step Methodology:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC₅₀) for a defined period (e.g., 4-6 hours).

-

Cell Lysis & Extraction:

-

Wash the cells with cold PBS.

-

Lyse the cells and precipitate proteins using cold methanol containing the internal standard.

-

Scrape the cells, collect the lysate, and centrifuge to pellet debris.

-

-

Sample Preparation: Transfer the supernatant (containing the lipids) to a new tube and dry it down under a stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a suitable chromatographic method to separate anandamide from other lipids. Monitor the specific mass transitions for anandamide and the anandamide-d8 internal standard.

-

Data Analysis: Quantify the amount of anandamide in each sample by comparing its peak area to that of the internal standard. Normalize the results to the total protein content of the cell lysate.

| Parameter | Description | Expected Outcome for a Cellularly Active Compound |

| Anandamide Fold-Increase | The relative increase in anandamide levels compared to vehicle-treated cells. | A dose-dependent increase in cellular anandamide levels. |

Protocol: Cell Viability Assay

Principle: It is crucial to ensure that the observed effects are due to specific FAAH inhibition and not general cytotoxicity. An MTS or similar metabolic assay measures the viability of cells after compound treatment.

Methodology Outline:

-

Cell Plating & Treatment: Plate cells in a 96-well plate and treat with a broad concentration range of the test compound for 24-48 hours.

-

Reagent Addition: Add a metabolic reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate.

-

Signal Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: A decrease in absorbance indicates reduced cell viability. The CC₅₀ (concentration causing 50% cytotoxicity) should be significantly higher than the IC₅₀ for FAAH inhibition. A selectivity index (CC₅₀/IC₅₀) > 10 is generally desired.

Section 4: Visualizations & Workflow Summary

FAAH Signaling Pathway and Inhibitor Action

Caption: FAAH degrades intracellular anandamide, terminating its signaling at cannabinoid receptors. The inhibitor blocks this degradation.

Experimental Workflow for Compound Characterization

Caption: A sequential workflow for characterizing a novel FAAH inhibitor candidate from initial screening to cellular validation.

References

-

Mancuso, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

-

Thirupathi, G., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Available at: [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal. Available at: [Link]

-

Martínez-González, L., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International Journal of Molecular Sciences. Available at: [Link]

-

Wikipedia. (n.d.). Thermal shift assay. Available at: [Link]

-

de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

-

PubChem. (n.d.). 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Available at: [Link]

-

Zhang, B., et al. (2020). A cell-based fluorescent assay for FAP inhibitor discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride. Available at: [Link]

-

ResearchGate. (2021). In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. Available at: [Link]

-

Ghafouri, N., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. Available at: [Link]

-

Ung, T., et al. (2015). A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. ASSAY and Drug Development Technologies. Available at: [Link]

-

Perdic, M., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Detecting drug-target binding in cells using fluorescence-activated cell sorting coupled with mass spectrometry analysis. Available at: [Link]

-

ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Available at: [Link]

-

Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. Available at: [Link]

-

DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]

-

Salo, O. M., et al. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry. Available at: [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

-

Uddin, G., et al. (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. BioMed Research International. Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 12. reactionbiology.com [reactionbiology.com]

Application Note: Bioassay Development for 3-(Piperazine-1-carbonyl)phenol Hydrochloride

Executive Summary

This guide details the development of a biochemical assay for 3-(Piperazine-1-carbonyl)phenol hydrochloride (hereafter referred to as 3-PCP-HCl ).[1] Structural analysis identifies 3-PCP-HCl as a pharmacophore fragment sharing significant homology with the nicotinamide-binding domain of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib).[1]

Unlike fully optimized drug candidates, 3-PCP-HCl is a fragment scaffold .[1] Therefore, the bioassay must be designed with high sensitivity to detect low-affinity interactions (typical of fragments,

Molecule Profile & Physicochemical Considerations

Before assay execution, the physicochemical properties of the HCl salt must be managed to prevent assay artifacts.[1]

| Property | Specification | Assay Implication |

| Compound Name | 3-(Piperazine-1-carbonyl)phenol HCl | Target Scaffold: PARP-1 (Nicotinamide mimic) |

| Molecular Weight | ~242.68 g/mol (HCl salt) | High ligand efficiency (LE); rapid diffusion.[1] |

| Acidity (pKa) | Phenol ~9.9; Piperazine ~8.3 | Dual ionization state at physiological pH (7.4).[1] |

| Solubility | High (Water/DMSO) | Critical: The HCl salt is acidic.[1] Stock solutions in DMSO must be buffered or neutralized upon dilution to prevent pH shock to the enzyme.[1] |

| Stability | Oxidative sensitivity | Phenolic moiety can oxidize to quinones (PAINS).[1] Requirement: Include DTT or TCEP in assay buffer. |

Structural Logic: Why PARP-1?

The 3-substituted benzamide motif is the canonical pharmacophore for PARP inhibition.[1] 3-PCP-HCl presents a phenolic hydroxyl group and an amide linker (carbonyl) to the piperazine ring.[1] This geometry mimics Nicotinamide Adenine Dinucleotide (NAD+), specifically positioning the amide/phenol to hydrogen bond with Gly863 and Ser904 in the PARP-1 catalytic pocket [1].[1]

Experimental Workflow Visualization

The following diagram illustrates the assay logic, from compound preparation to signal detection.

Figure 1: HTRF Assay Workflow for PARP-1 Inhibition.[1] The process ensures pH neutralization of the HCl salt prior to enzyme exposure.

Detailed Protocol: HTRF PARP-1 Inhibition Assay

This protocol measures the inhibition of PARP-1 autopolyribosylation. 3-PCP-HCl competes with Biotinylated-NAD+ for the active site.[1]

Reagents & Buffer Composition[1][2]

-

Assay Buffer (1X): 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 0.01% BSA, 0.05% Tween-20, 1 mM DTT (Freshly added).[1]

-

Note on DTT: Essential to prevent the phenolic oxidation of 3-PCP-HCl, which causes false positives via non-specific protein alkylation [2].[1]

-

-

Enzyme: Recombinant Human PARP-1 (High specific activity).[1]

-

Substrates:

-

Detection Reagents:

Step-by-Step Procedure

Step 1: Compound Preparation (The "Neutralization" Step) [1]

-

Dissolve 3-PCP-HCl in 100% DMSO to create a 10 mM stock.

-

Prepare a 10-point serial dilution (1:3) in DMSO.[1]

-

Critical: Perform an intermediate dilution (1:20) into Assay Buffer before adding to the plate. This ensures the final DMSO concentration is <1% and the acidic HCl salt is buffered by the Tris.[1]

Step 2: Enzymatic Reaction Setup (384-well Low Volume Plate)

-

Dispense Compound: Add 2.5 μL of diluted 3-PCP-HCl to experimental wells.

-

Controls: Add 2.5 μL of Buffer+DMSO to "Max Signal" wells; Add 2.5 μL of known inhibitor (e.g., Olaparib, 1 μM) to "Min Signal" wells.

-

-

Add Enzyme: Add 5 μL of PARP-1/DNA mix (0.5 U/well) to all wells.

-

Incubate: 10 minutes at Room Temperature (RT) to allow 3-PCP-HCl to reach equilibrium with the active site.

-